molecular formula C13H10N4O B13855793 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide

2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide

Cat. No.: B13855793
M. Wt: 238.24 g/mol
InChI Key: VREJRPTXOBWJPW-UHFFFAOYSA-N
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Description

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.

Chemical Reactions Analysis

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like sodium hypochlorite and lead tetraacetate, as well as reducing agents and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino-[1,2,4]triazolo[1,5-a]pyridines .

Mechanism of Action

The mechanism of action of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of RORγt, the compound binds to the receptor and prevents its activation, thereby modulating the immune response . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These compounds share a similar triazole-pyridine or triazole-pyrimidine scaffold but differ in their specific substituents and biological activities. For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been studied for their antibacterial, antifungal, antiviral, and anticancer activities . The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, with its specific phenyl and carboxamide groups, contributes to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide

InChI

InChI=1S/C13H10N4O/c14-11(18)10-7-4-8-17-13(10)15-12(16-17)9-5-2-1-3-6-9/h1-8H,(H2,14,18)

InChI Key

VREJRPTXOBWJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)C(=O)N

Origin of Product

United States

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